methyl 2-hydroxy-2-(oxolan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2-(oxolan-2-yl)acetate is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . . This compound is characterized by the presence of a hydroxy group and an oxolane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(oxolan-2-yl)acetate can be synthesized through various methods. One common synthetic route involves the esterification of 2-hydroxy-2-(oxolan-2-yl)acetic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, can significantly improve the production rate .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(oxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-(oxolan-2-yl)acetate.
Reduction: The ester group can be reduced to an alcohol, yielding 2-hydroxy-2-(oxolan-2-yl)ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) and alkylating agents (e.g., alkyl halides) are employed under basic or acidic conditions.
Major Products
Oxidation: Methyl 2-oxo-2-(oxolan-2-yl)acetate.
Reduction: 2-Hydroxy-2-(oxolan-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-(oxolan-2-yl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(oxolan-2-yl)acetate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Cellular Uptake: The ester group facilitates cellular uptake, allowing the compound to exert its effects within cells.
Comparison with Similar Compounds
Methyl 2-hydroxy-2-(oxolan-2-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-2-(tetrahydrofuran-2-yl)acetate: Similar structure but different stereochemistry.
Ethyl 2-hydroxy-2-(oxolan-2-yl)acetate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 2-hydroxy-2-(oxolan-3-yl)acetate: Similar structure with the oxolane ring attached at a different position.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1543507-04-5 |
---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(oxolan-2-yl)acetate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)6(8)5-3-2-4-11-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
BZQUQFNNKKQENP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCCO1)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.